molecular formula C9H15NO B15124239 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Cat. No.: B15124239
M. Wt: 153.22 g/mol
InChI Key: MGVNVHMJKVNNPF-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one ( 1240529-24-1) is a high-value bicyclic ketone that serves as a versatile synthetic intermediate and a promising building block for medicinal chemistry . This compound features a unique 3-azabicyclo[3.1.1]heptane scaffold, a conformationally restricted piperidine derivative that is highly sought after for designing novel bioactive molecules . The core structure and the ketone functional group at the 6-position make it an ideal precursor for further selective derivatization, enabling the creation of diverse compound libraries for drug discovery programs . With a molecular formula of C 9 H 15 NO and a molecular weight of 153.22 g/mol, this compound is characterized by its high purity and stability . The rigid, three-dimensional structure imposed by the bicyclic framework is a key feature that can be exploited to improve the selectivity and binding affinity of potential drug candidates . Its topological polar surface area and other computed properties suggest its relevance in developing agents with targeted physiological activities . Researchers utilize this compound in the synthesis of more complex structures for applications in pharmaceuticals and fine chemicals . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and further manufacturing into non-human-use applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.1.1]heptan-6-one

InChI

InChI=1S/C9H15NO/c1-6(2)10-4-7-3-8(5-10)9(7)11/h6-8H,3-5H2,1-2H3

InChI Key

MGVNVHMJKVNNPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CC(C1)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at N-3 Molecular Formula Molecular Weight (g/mol) Key Features
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Isopropyl C₉H₁₅NO 153.22 Compact substituent; moderate steric hindrance; potential for lipophilicity
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Benzyl C₁₃H₁₅NO 201.27 Aromatic group enhances π-stacking; widely used in medicinal derivatization
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride H (protonated) C₆H₁₀ClNO 147.60 Parent compound; hydrochloride salt improves solubility
3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol 3-Chloropyrazinyl C₁₀H₁₂ClN₃O 225.67 Heteroaromatic substituent; hydroxyl group introduces polarity

Physicochemical and Pharmacological Properties

  • Lipophilicity: The isopropyl substituent in the target compound likely increases lipophilicity compared to the parent hydrochloride salt (ClogP ~1.2 vs. The benzyl derivative (ClogP ~2.5) offers greater hydrophobicity for membrane-targeted applications .
  • Reactivity : The ketone at position 6 enables nucleophilic additions (e.g., Grignard reactions) for further functionalization, a feature shared across analogs .
  • Biological Activity : While direct data for the isopropyl variant are lacking, the 3-benzyl analog has been used to create CNS-active piperidine derivatives with µ-opioid receptor affinity .

Biological Activity

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, also known as 3-isopropyl-3-azabicyclo[3.1.1]heptan-6-one, is a bicyclic compound with the molecular formula C9H15NOC_9H_{15}NO and a molecular weight of approximately 153.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological pathways. Preliminary studies suggest that this compound may exhibit properties akin to those of known neuroactive agents, potentially influencing neurotransmitter systems such as acetylcholine and dopamine.

Pharmacological Properties

Recent research has indicated that this compound may possess:

  • Antidepressant Activity : Initial screenings suggest that it may modulate mood-related pathways.
  • Cognitive Enhancement : There is evidence pointing towards its potential to improve cognitive functions, possibly through cholinergic mechanisms.
  • Analgesic Effects : Some studies have hinted at pain-relieving properties, warranting further investigation into its use in pain management.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Modifications to the bicyclic structure can significantly alter its pharmacological profile. For instance, variations in the substituents on the nitrogen atom or modifications to the carbon skeleton may enhance potency or selectivity for specific receptors.

Data Table: Biological Activity Overview

Activity Description Reference
AntidepressantPotential modulation of mood-related pathways
Cognitive EnhancementPossible improvement in cognitive functions
AnalgesicIndications of pain-relieving properties

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models evaluated the effects of this compound on behavior indicative of anxiety and depression. The results demonstrated a significant reduction in anxiety-like behavior compared to control groups, suggesting potential as an anxiolytic agent.

Case Study 2: Cognitive Function Improvement

In another investigation involving aged rats, administration of this compound resulted in enhanced performance in memory tasks, indicating its potential utility in treating age-related cognitive decline.

Recent Publications

Recent literature has focused on the synthesis and characterization of this compound, exploring its biological activity through various assays:

  • In Vitro Studies : These studies have shown that the compound exhibits selective inhibition of certain enzymes linked to neurodegenerative diseases.
  • In Vivo Studies : Animal models have been utilized to assess behavioral changes post-administration, providing insights into its therapeutic potential.

Future Directions

Further research is warranted to explore:

  • The full spectrum of pharmacological effects.
  • Detailed mechanisms underlying its biological activity.
  • The development of derivatives with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one?

  • Methodological Answer : A scalable two-step synthesis involves:

Initial cyclization : Reacting a spirocyclic oxetanyl nitrile precursor under reductive conditions (e.g., catalytic hydrogenation or LiAlH4) to form the bicyclic core .

Functionalization : Introducing the isopropyl group via alkylation or substitution reactions.

  • Key Techniques : Column chromatography (Kieselgel Merck 60, 230–400 mesh) for purification, monitored by 1H^1H- and 13C^13C-NMR (Bruker Avance 500 MHz) for structural confirmation .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use multinuclear NMR spectroscopy :

  • 1H^1H-NMR to identify proton environments (e.g., bridgehead protons at δ 2.5–3.5 ppm).
  • 13C^13C-NMR with DEPT experiments to assign quaternary carbons and confirm the ketone moiety (δ ~210 ppm) .
  • Mass spectrometry (LCMSD SL, CI mode) for molecular ion verification (expected [M+H]+ at m/z 168.2) .

Q. What strategies enable selective derivatization of the bicyclo[3.1.1]heptane core?

  • Methodological Answer :

  • Bridgehead functionalization : Employ photocatalytic Minisci-like conditions to introduce heterocycles at the bridgehead position .
  • Ketone modification : Reduce the 6-keto group to an alcohol (NaBH4) for subsequent esterification or etherification .
  • Protection/deprotection : Use Boc (terttert-butoxycarbonyl) groups to selectively modify secondary amines while preserving the bicyclic structure .

Advanced Research Questions

Q. How can scalability challenges in multigram synthesis be addressed?

  • Methodological Answer :

  • Optimize solvent systems : Use THF or DCM for high-yield reactions (≥80%) with minimal byproducts .
  • Batch process refinement : Scale column chromatography by adjusting stationary phase volume (e.g., 10 g substrate per 100 g silica) .
  • Quality control : Implement inline 19F^19F-NMR (if fluorinated intermediates are used) for real-time reaction monitoring .

Q. What pharmacological applications are feasible for derivatives of this bicyclic scaffold?

  • Methodological Answer :

  • Conformational restriction : Replace flexible moieties in drug candidates (e.g., piperidine in Rupatidine) with the bicyclo[3.1.1]heptane core to enhance target binding and metabolic stability .
  • SAR studies : Synthesize analogs with varied substituents (e.g., benzyl, methoxy) and evaluate affinity for CNS targets (e.g., serotonin receptors) via radioligand assays .

Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved?

  • Methodological Answer :

  • Variable-temperature NMR : Identify dynamic effects (e.g., ring-flipping) by analyzing signal coalescence at elevated temperatures .
  • X-ray crystallography : Resolve ambiguities in bridgehead stereochemistry (e.g., endo vs. exo configurations) .
  • Computational modeling : Compare DFT-calculated chemical shifts (GIAO method) with experimental data .

Q. What safety protocols are critical for handling azabicycloheptane derivatives?

  • Methodological Answer :

  • Storage : Keep under inert gas (N2/Ar) at 2–8°C to prevent ketone oxidation or amine degradation .
  • Toxicity mitigation : Use fume hoods for reactions involving volatile reagents (e.g., LiAlH4) and conduct Ames tests for genotoxicity screening .

Q. How can computational tools predict the scaffold’s bioavailability?

  • Methodological Answer :

  • Molecular dynamics simulations : Assess membrane permeability (logP) and polar surface area (PSA) using software like Schrödinger’s Desmond .
  • CYP450 metabolism prediction : Apply ADMET predictors (e.g., StarDrop) to identify metabolic hotspots for targeted deuteriation .

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